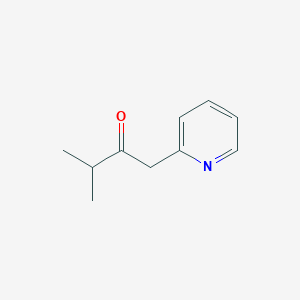

3-Methyl-1-(pyridin-2-yl)butan-2-one

説明

3-Methyl-1-(pyridin-2-yl)butan-2-one is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is a yellow liquid and is also known by its IUPAC name, 3-methyl-1-(2-pyridinyl)-2-butanone .

Molecular Structure Analysis

The InChI code for 3-Methyl-1-(pyridin-2-yl)butan-2-one is 1S/C10H13NO/c1-8(2)10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 . This indicates that the molecule consists of a pyridin-2-yl group attached to a butan-2-one structure with a methyl group at the third carbon.科学的研究の応用

Synthesis and Derivatives

3-Methyl-1-(pyridin-2-yl)butan-2-one and its derivatives play a crucial role in the synthesis of complex organic compounds. For example, the condensation of 1-(pyridin-2-yl)butan-2-one with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane leads to intermediate products in the synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives with various functional groups at the bridging carbon atom (Kuznetsov, Mazhed, & Serova, 2010).

Chemical Bonding and Association

The compound has been studied in the context of chemical bonding and association behaviors. For instance, 1,4-bis(pyridinium)butane derivatives demonstrate significant association constants and binding modes with negatively charged carboxylatopillar[5]arene, influenced by the position of substituents on the pyridinium ring (Li et al., 2011).

Molecular Structure Analysis

In the field of molecular structure analysis, derivatives of 3-Methyl-1-(pyridin-2-yl)butan-2-one have been utilized. For instance, the molecular structure of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows that the pyridine residues are orthogonal to the plane through the four methylene groups of the bridging cyclohexyl groups, with crystal packing dominated by C–H⋯Npyridine interactions (Lai, Mohr, & Tiekink, 2006).

Catalysis

This compound and its derivatives are also important in catalysis. Palladium(II) complexes of (pyridyl)imine ligands, including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, have shown effectiveness as catalysts for the methoxycarbonylation of olefins, demonstrating the influence of complex structure and olefin chain length on catalytic behavior (Zulu et al., 2020).

Spectroscopy

The compound's derivatives have been employed in spectroscopy studies. For example, 1H NMR study of the hetero-association of pyridine with sterically hindered EDOT diols utilized derivatives of 3-Methyl-1-(pyridin-2-yl)butan-2-one, providing insights into hydrogen bond acidity and association constants (Lomas & Cordier, 2009).

Tautomerism Studies

Density functional theory (DFT) studies have investigated the tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, a derivative, revealing insights into the stability of various tautomers in different environments (Dobosz, Gawinecki, & Ośmiałowski, 2010).

Safety And Hazards

The safety information available indicates that 3-Methyl-1-(pyridin-2-yl)butan-2-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

3-methyl-1-pyridin-2-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMDLNBTFGPEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20488442 | |

| Record name | 3-Methyl-1-(pyridin-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(pyridin-2-yl)butan-2-one | |

CAS RN |

10330-59-3 | |

| Record name | 3-Methyl-1-(pyridin-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)

![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)